Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
Overview
Description
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate is a useful research compound. Its molecular formula is C15H12O6 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties
Ethyl 7-(acryloyloxy)-2-oxo-2H-chromene-3-carboxylate derivatives have been studied for their fluorescent properties. For example, the synthesis of (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, which is similar in structure, was explored, and its fluorescence spectrum revealed a maximum emission at 406 nm (Bai Jing-hua, 2011). Additionally, the photoluminescence of ethyl coumarin-3-carboxylate derivatives, closely related to the chemical , was investigated, revealing strong blue-violet emission under ultraviolet light excitation (Song, Li-Meia, Gao, Jian-hua, 2014).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed to understand their molecular arrangement and interactions. For instance, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate was studied, revealing a planar molecule structure except for the carboxylate group, and the crystal packing was influenced by hydrogen bonds and π-π interactions (A. Galdámez, Olimpo García-Beltrán, B. Cassels, 2011).
Antimicrobial Activities
Certain derivatives of this compound have been studied for their antimicrobial properties. For example, new ethyl 2-oxo-2H-chromene-3-carboxylate complexes were synthesized and tested for antibacterial activity, showing effectiveness against bacteria isolated from wound infections (Ashraf S. Hassan, 2014).
Polymerization and Material Science
This compound and its derivatives have applications in polymerization and material science. For instance, the polymerization kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, which shares a functional group with the compound , were studied using real-time infrared spectroscopy (Nie Jun, 2008).
Properties
IUPAC Name |
ethyl 2-oxo-7-prop-2-enoyloxychromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-3-13(16)20-10-6-5-9-7-11(14(17)19-4-2)15(18)21-12(9)8-10/h3,5-8H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVPMRPFUXQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C=C)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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